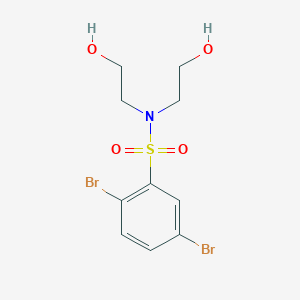
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, also known as DBED, is a sulfonamide compound with potential applications in scientific research. DBED is a white crystalline solid that is soluble in water and has a molecular weight of 484.2 g/mol. It is primarily used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In
Wirkmechanismus
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. It forms a covalent bond with the zinc ion in the active site, preventing the binding of carbon dioxide and water. This leads to a decrease in the production of bicarbonate and protons, which can alter the acid-base balance in the body.
Biochemical and Physiological Effects:
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several biochemical and physiological effects, including:
1. Alteration of acid-base balance: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can alter the acid-base balance in the body by inhibiting carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons.
2. Anticancer properties: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties by inhibiting the growth of cancer cells.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of carbonic anhydrase: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, making it useful in a variety of research applications.
2. Easily synthesized: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized using a two-step process, making it relatively easy to obtain.
3. Versatile: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications.
Limitations:
1. Toxicity: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to be toxic in high doses, making it important to use caution when handling the compound.
2. Limited solubility: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has limited solubility in water, which can make it difficult to use in certain research applications.
3. Limited stability: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is not very stable, which can make it difficult to store and use in research experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, including:
1. Development of new carbonic anhydrase inhibitors: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has demonstrated potent inhibitory activity against carbonic anhydrase, making it a promising lead compound for the development of new inhibitors.
2. Combination therapy for cancer: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties, and future research could explore the potential for combination therapy with other anticancer agents.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, and future research could explore its potential as a treatment for neurodegenerative diseases.
4. Drug delivery: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide could be used as a carrier for drug delivery, as it has been shown to be effective in penetrating the blood-brain barrier.
Conclusion:
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound with potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has also been shown to have anticancer and neuroprotective properties, making it a promising lead compound for the development of new therapies. While 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, it is important to use caution due to its toxicity and limited solubility and stability. Future research could explore new carbonic anhydrase inhibitors, combination therapy for cancer, neuroprotection, and drug delivery using 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide.
Synthesemethoden
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2,5-dibromobenzenesulfonyl chloride with diethanolamine to form the intermediate 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide chloride. This intermediate is then treated with a strong base such as sodium hydroxide to produce 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been used in a variety of scientific research applications, including:
1. Carbonic anhydrase inhibition: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can alter the acid-base balance in the body, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
2. Cancer research: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer.
3. Neuroprotection: 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C10H13Br2NO4S |
Molekulargewicht |
403.09 g/mol |
IUPAC-Name |
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO4S/c11-8-1-2-9(12)10(7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
InChI-Schlüssel |
DYPUVTWHAFFFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
Kanonische SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)











